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Compound of Interest

Compound Name: 2,6-Dimethoxyisonicotinic acid

Cat. No.: B1295853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,6-Dimethoxyisonicotinic acid, a derivative of isonicotinic acid, presents a versatile and

privileged scaffold in the field of medicinal chemistry. Its unique structural features, including a

pyridine core with methoxy and carboxylic acid functional groups, offer multiple points for

chemical modification, making it an attractive starting point for the design of novel therapeutic

agents. This document provides a comprehensive overview of the applications of 2,6-
dimethoxyisonicotinic acid in drug design, with a focus on its potential as an anti-

inflammatory and anti-cancer agent. Detailed experimental protocols and data are provided to

guide researchers in utilizing this promising scaffold.

The pyridine ring is a well-established "privileged scaffold" in drug discovery, known for its

ability to interact with a wide range of biological targets. The addition of methoxy groups at the

2 and 6 positions can influence the molecule's electronic properties, lipophilicity, and metabolic

stability, while the carboxylic acid at the 4-position provides a convenient handle for further

chemical elaboration and can act as a key interacting group with biological targets.

Physicochemical Properties
A summary of the key physicochemical properties of 2,6-dimethoxyisonicotinic acid is

presented in the table below. These properties are essential for consideration during the initial

stages of drug design and development.
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Property Value Reference

Molecular Formula C₈H₉NO₄ [1]

Molecular Weight 183.16 g/mol [1]

Appearance
White or off-white powder or

crystalline powder
[2]

Melting Point 152°C - 156°C [2]

Boiling Point 390.6°C at 760 mmHg [2]

Density 1.279 g/cm³ [2]

Solubility

Very soluble in N,N-

Dimethylformamide; Soluble in

methanol; Sparingly soluble in

glacial acetic acid; Very slightly

soluble in chloroform;

Practically insoluble in water.

[2]

XLogP3 1 [2]

Applications in Drug Design
The structural motif of 2,6-dimethoxyisonicotinic acid has been explored for its potential in

developing novel therapeutics, primarily in the areas of oncology and inflammatory diseases.

Anti-Cancer Applications: Tubulin Polymerization
Inhibition
One of the promising anti-cancer strategies involving derivatives of 2,6-dimethoxyisonicotinic
acid is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-

tubulin, are crucial for cell division, and their disruption can lead to cell cycle arrest and

apoptosis in rapidly dividing cancer cells. Several studies have highlighted the potential of

pyridine derivatives as tubulin polymerization inhibitors.

While specific IC₅₀ values for direct derivatives of 2,6-dimethoxyisonicotinic acid are not

widely published, the isonicotinic acid scaffold has shown promise. For instance, various
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heterocyclic compounds incorporating a pyridine ring have demonstrated potent tubulin

polymerization inhibitory activity.

Quantitative Data on Related Tubulin Polymerization Inhibitors:

The following table summarizes the tubulin polymerization inhibitory activity of various pyridine

and other heterocyclic derivatives, providing a rationale for exploring 2,6-
dimethoxyisonicotinic acid for this purpose.

Compound
Class

Example
Compound

Target Cancer
Cell Line

IC₅₀ (Tubulin
Polymerization
)

Reference

Indole-based

TMP analogues
Compound 6v

T47D (Breast

Cancer)

Not specified for

polymerization,

but 0.04 µM for

cell growth

inhibition

[3]

Arylthioindole

derivatives
Compound 1k

MCF-7 (Breast

Cancer)
0.58 µM [3]

2-Anilinopyridyl-

linked oxindoles
Compound 7f

A549 (Lung

Cancer)
2.04 µM [4]

Dihydropyridines Compound 4c
MDA-MB-231

(Breast Cancer)
17 µM [1]

Pyrrole-based

compounds

EAPC-67,

EAPC-70

Breast and Lung

Cancer

Inhibition

observed,

specific IC₅₀ not

provided

[5]

Anti-Inflammatory Applications: Modulation of
Inflammatory Pathways
Chronic inflammation is a key driver of various diseases, including cancer, autoimmune

disorders, and cardiovascular diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer

of activated B cells) and STAT3 (signal transducer and activator of transcription 3) signaling
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pathways are central regulators of inflammation. Derivatives of pyridine have been shown to

modulate these pathways, suggesting a potential anti-inflammatory role for compounds derived

from 2,6-dimethoxyisonicotinic acid.

Quantitative Data on Related Anti-Inflammatory Compounds:

The table below presents the anti-inflammatory activity of various isonicotinic acid derivatives,

highlighting the potential of this scaffold.

Compound Assay IC₅₀ Reference

Isonicotinate of meta-

aminophenol

(Compound 5)

ROS inhibition in

human blood cells
1.42 µg/mL [6]

Isonicotinate of para-

aminophenol

(Compound 6)

ROS inhibition in

human blood cells
8.6 µg/mL [6]

Ibuprofen (Standard)
ROS inhibition in

human blood cells
11.2 µg/mL [6]

Experimental Protocols
Synthesis of 2,6-Dimethoxyisonicotinic Acid
While a direct, detailed protocol from a single source is not readily available in the searched

literature, a plausible synthetic route can be devised based on related procedures. A common

starting material is 2,6-dichloropyridine-4-carboxylic acid or its derivatives. The chloro groups

can be displaced by methoxy groups using sodium methoxide.

Workflow for Synthesis of 2,6-Dimethoxyisonicotinic Acid:

2,6-Dichloropyridine-4-carboxylic acid Esterification (e.g., with Methanol, H+) Methyl 2,6-dichloropyridine-4-carboxylate Nucleophilic Substitution (Sodium Methoxide in Methanol) Methyl 2,6-dimethoxypyridine-4-carboxylate Hydrolysis (e.g., NaOH, then H+) 2,6-Dimethoxyisonicotinic acid

Click to download full resolution via product page
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Caption: General workflow for the synthesis of 2,6-Dimethoxyisonicotinic acid.

Detailed Protocol (Hypothetical, based on related syntheses):

Esterification of 2,6-Dichloropyridine-4-carboxylic acid:

Suspend 2,6-dichloropyridine-4-carboxylic acid in methanol.

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

Neutralize the reaction mixture and extract the methyl ester with an organic solvent.

Purify the product by column chromatography.

Methoxylation:

Dissolve the methyl 2,6-dichloropyridine-4-carboxylate in dry methanol.

Add a solution of sodium methoxide in methanol.

Heat the reaction mixture at reflux for several hours.

Monitor the reaction by TLC until the starting material is consumed.

Remove the solvent under reduced pressure.

Hydrolysis:

Dissolve the crude methyl 2,6-dimethoxypyridine-4-carboxylate in a mixture of methanol

and water.

Add an excess of sodium hydroxide.

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete.

Acidify the reaction mixture with hydrochloric acid to precipitate the product.
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Filter the solid, wash with cold water, and dry to obtain 2,6-dimethoxyisonicotinic acid.

In Vitro Tubulin Polymerization Assay (Turbidimetric
Method)
This assay measures the effect of a compound on the polymerization of purified tubulin in a

cell-free system.

Workflow for Tubulin Polymerization Assay:

Prepare reagents:
- Purified tubulin

- Polymerization buffer
- GTP

- Test compound (derivative of 2,6-dimethoxyisonicotinic acid)

Incubate tubulin with test compound or vehicle control

Initiate polymerization by adding GTP and warming to 37°C

Monitor absorbance at 340 nm over time

Analyze data:
- Plot absorbance vs. time

- Calculate Vmax and extent of polymerization
- Determine IC50

Click to download full resolution via product page

Caption: Workflow for a turbidimetric tubulin polymerization assay.

Detailed Protocol:
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Reagent Preparation:

Reconstitute lyophilized purified tubulin (>99% pure) in a suitable buffer (e.g., PEM buffer:

80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂) to a final concentration of 2-4 mg/mL.

Prepare a stock solution of the test compound (e.g., a derivative of 2,6-
dimethoxyisonicotinic acid) in DMSO.

Prepare a GTP stock solution (100 mM).

Assay Procedure:

In a 96-well plate, add the test compound at various concentrations to the wells. Include a

vehicle control (DMSO) and a positive control (e.g., colchicine).

Add the tubulin solution to each well and incubate on ice for a short period.

Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately

transferring the plate to a spectrophotometer pre-warmed to 37°C.

Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

Plot the absorbance versus time to obtain polymerization curves.

Determine the maximum rate of polymerization (Vmax) and the final extent of

polymerization.

Calculate the percentage of inhibition for each concentration of the test compound.

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound

concentration.

In Vitro Anti-Inflammatory Assay (LPS-Induced Nitric
Oxide Production in Macrophages)
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This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a

pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Anti-Inflammatory Assay:

Culture RAW 264.7 macrophage cells

Pre-treat cells with test compound or vehicle control

Stimulate cells with Lipopolysaccharide (LPS)

Incubate for 24 hours

Collect supernatant and measure Nitric Oxide (NO) levels using Griess reagent

Analyze data:
- Calculate percentage of NO inhibition

- Determine IC50

Click to download full resolution via product page

Caption: Workflow for assessing anti-inflammatory activity via nitric oxide inhibition.

Detailed Protocol:

Cell Culture:
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Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and

antibiotics.

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere

overnight.

Assay Procedure:

Remove the medium and replace it with fresh medium containing various concentrations

of the test compound. Include a vehicle control.

Pre-incubate the cells with the compound for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL), except for the negative control wells.

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

Nitric Oxide Measurement:

After incubation, collect the cell culture supernatant.

Mix an equal volume of the supernatant with Griess reagent A and Griess reagent B in a

new 96-well plate.

Incubate at room temperature for 10-15 minutes.

Measure the absorbance at 540 nm using a microplate reader.

Use a sodium nitrite solution to generate a standard curve.

Data Analysis:

Calculate the concentration of nitrite in each sample from the standard curve.

Determine the percentage of inhibition of NO production for each compound concentration

relative to the LPS-stimulated control.

Calculate the IC₅₀ value.
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Signaling Pathways
Potential Inhibition of NF-κB and STAT3 Signaling
Derivatives of 2,6-dimethoxyisonicotinic acid may exert their anti-inflammatory effects by

interfering with the NF-κB and STAT3 signaling pathways. These pathways are activated by

various inflammatory stimuli, leading to the transcription of pro-inflammatory genes.

Caption: Potential inhibition of NF-κB and STAT3 signaling by 2,6-dimethoxyisonicotinic acid
derivatives.

Conclusion
2,6-Dimethoxyisonicotinic acid represents a valuable scaffold for the development of novel

anti-cancer and anti-inflammatory agents. Its chemical tractability and the established biological

potential of the isonicotinic acid core make it an attractive starting point for medicinal chemistry

campaigns. The provided protocols offer a foundation for researchers to explore the synthesis

and biological evaluation of derivatives of this promising molecule. Further structure-activity

relationship studies are warranted to optimize the potency and selectivity of compounds

derived from this scaffold for specific therapeutic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.researchgate.net/publication/355747733_Process_Biochemistry_Enzymatic_modification_of_26-dimethoxyphenol_for_the_synthesis_of_dimers_with_high_antioxidant_capacity
https://www.benchchem.com/product/b1295853#using-2-6-dimethoxyisonicotinic-acid-in-drug-design
https://www.benchchem.com/product/b1295853#using-2-6-dimethoxyisonicotinic-acid-in-drug-design
https://www.benchchem.com/product/b1295853#using-2-6-dimethoxyisonicotinic-acid-in-drug-design
https://www.benchchem.com/product/b1295853#using-2-6-dimethoxyisonicotinic-acid-in-drug-design
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1295853?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

